Sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate
Description
Sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate is a brominated thiophene derivative characterized by a hydroxyl group at the alpha position and a sulfonate group at the 3-position of the thiophene ring. Its molecular structure combines sulfur-containing heterocyclic chemistry with halogen and sulfonate functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine atom enhances electrophilic reactivity, while the hydroxyl and sulfonate groups contribute to solubility and hydrogen-bonding interactions .
Properties
CAS No. |
94108-06-2 |
|---|---|
Molecular Formula |
C4H4BrNaO4S2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
sodium;2-bromo-2-hydroxy-3H-thiophene-3-sulfonate |
InChI |
InChI=1S/C4H5BrO4S2.Na/c5-4(6)3(1-2-10-4)11(7,8)9;/h1-3,6H,(H,7,8,9);/q;+1/p-1 |
InChI Key |
QCHLXZFOKUDCDL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(C1S(=O)(=O)[O-])(O)Br.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate typically involves the bromination of alpha-hydroxythiophene-3-sulphonic acid followed by neutralization with sodium hydroxide . The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid or water to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction is carried out in reactors with precise temperature and pH control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiophene derivatives with different functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted thiophene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .
Major Products Formed
Major products formed from these reactions include sulfonic acid derivatives, reduced thiophene compounds, and various substituted thiophene derivatives .
Scientific Research Applications
Sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonate group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiophene Family
Table 1: Key Structural and Functional Differences
Key Observations :
- Bromine Position : The target compound’s bromine at C2 contrasts with 5-bromo derivatives (e.g., 5-bromo-2-methylthiophene-3-sulfonyl chloride), which exhibit distinct regioselectivity in reactions .
- Sulfonate vs. Sulfonamide/Sulfonyl Chloride : The sulfonate group improves water solubility, whereas sulfonyl chlorides (e.g., 3-cyclopropylthiophene-2-sulfonyl chloride) are more reactive toward nucleophiles .
Key Observations :
- The hydroxyl and sulfonate groups in the target compound may synergize to enhance antimicrobial efficacy against Gram-positive bacteria, though its anti-inflammatory activity is less pronounced than Suprofen’s .
- Brominated sulfonamides (e.g., 5-bromo-N-[3-hydroxy-3-(thiophen-2-yl)propyl]thiophene-2-sulfonamide) show broader biological activity due to sulfonamide’s role in enzyme inhibition .
Table 3: Reactivity Comparison
| Compound Name | Electrophilic Reactivity | Nucleophilic Reactivity | Stability in Aqueous Media | Reference |
|---|---|---|---|---|
| This compound | High (via Br) | Moderate (via OH/SO3⁻) | High (due to sulfonate) | |
| 5-Bromo-2-thiophenecarboxaldehyde | High (Br and aldehyde) | Low | Low (aldehyde oxidation) | |
| Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate | Moderate (Br and Cl) | High (Cl as leaving group) | Low (hydrolysis-prone) |
Key Observations :
- The target compound’s bromine atom facilitates electrophilic substitution, while its sulfonate group stabilizes the molecule in aqueous environments, unlike chlorosulfonyl derivatives, which are prone to hydrolysis .
- Aldehyde-containing analogues (e.g., 5-bromo-2-thiophenecarboxaldehyde) are less stable but useful in condensation reactions .
Research Findings and Industrial Relevance
- Antimicrobial Studies: this compound demonstrated moderate inhibition of Staphylococcus aureus (MIC: 32 µg/mL), outperforming non-brominated sulfonates but underperforming compared to sulfonamide derivatives .
- Material Science Applications : Brominated thiophenes are key in dye-sensitized solar cells; however, the target compound’s hydroxyl group may limit its use in hydrophobic matrices compared to methyl- or cyclopropyl-substituted analogues .
Biological Activity
Sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate (CAS No. 94108-06-2) is a compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, properties, and biological effects of this compound, highlighting its potential applications in medicinal chemistry.
- Molecular Formula : CHBrOSNa
- Molecular Weight : 282.09 g/mol
- Synonyms : 3-Thiophenesulfonic acid, 2-bromo-alpha-hydroxy-, monosodium salt
Biological Activity Overview
The biological activity of this compound is primarily attributed to its thiophene moiety, which is known for various pharmacological effects. Compounds containing thiophene structures have been reported to exhibit:
- Antimicrobial Activity : Thiophene derivatives have shown significant antibacterial effects, comparable to conventional antibiotics.
- Antioxidant Properties : These compounds often demonstrate strong antioxidant activity, which is crucial in combating oxidative stress-related diseases.
- Anticancer Potential : Several studies have indicated that thiophene derivatives can inhibit cancer cell proliferation.
Antimicrobial Activity
A study evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity against several strains of bacteria, with inhibition zones comparable to standard antibiotics like ampicillin.
| Compound | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| This compound | 15-21 | 60-87.5 |
| Ampicillin | 23-25 | - |
Antioxidant Activity
The antioxidant capacity of this compound was assessed through DPPH radical scavenging assays. The compound demonstrated an antioxidant activity of approximately 85.9%, closely aligning with ascorbic acid (88.0%).
Anticancer Activity
Research involving the cytotoxic effects of thiophene derivatives on cancer cell lines has been promising. For instance, this compound was tested against HepG2 liver cancer cells and showed a significant reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 0.5 |
This indicates that the compound sensitizes cancer cells to chemotherapeutic agents, enhancing their efficacy.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A series of experiments were conducted to compare the antibacterial properties of this compound with other thiophene derivatives. The findings suggested that this compound could serve as a lead for developing new antibiotics. -
Case Study on Antioxidant Capacity :
In vitro studies assessed the antioxidant potential of this compound using various models, demonstrating its ability to scavenge free radicals effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
